

Structure-Activity Relationship of 1-Benzofuran-3-carboxylic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **1-Benzofuran-3-carboxylic acid**

Cat. No.: **B1269828**

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The 1-benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial properties.^{[1][2][3][4]} Modifications at the C-3 position, particularly the introduction of a carboxylic acid moiety and its derivatives, have been a fertile ground for the development of potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **1-benzofuran-3-carboxylic acid** derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel drug candidates.

Anticancer Activity: Targeting Carbonic Anhydrases and Inducing Apoptosis

Recent studies have highlighted the potential of **1-benzofuran-3-carboxylic acid** derivatives as potent inhibitors of carbonic anhydrases (CAs), particularly the cancer-related isoforms hCA IX and XII, and as effective antiproliferative agents against breast cancer cell lines.^{[5][6]}

Comparative Analysis of Inhibitory and Antiproliferative Activities

A series of novel benzofuran-based carboxylic acid derivatives featuring benzoic or hippuric acid moieties linked to a 2-methylbenzofuran or 5-bromobenzofuran core via an ureido linker

have been synthesized and evaluated for their biological activity. The key findings from these studies are summarized in the tables below.

Compound ID	Benzofuran Scaffold	Linker	Acid Moiety	hCA I K _i (μM)	hCA II K _i (μM)	hCA IX K _i (μM)	hCA XII K _i (μM)
9b	2-methyl	Ureido	m-benzoic acid	64.7	42.5	0.91	2.2
9e	5-bromo	Ureido	m-benzoic acid	> 100	37.5	0.79	2.3
9f	5-bromo	Ureido	p-benzoic acid	4.5	26.5	0.56	1.6
11a	2-methyl	Ureido	Hippuric acid	52.3	49.2	35.7	2.7
11b	5-bromo	Ureido	Hippuric acid	> 100	85.3	19.0	10.1

Data sourced from Abdelrahman et al., 2020.[6][7][8]

Compound ID	Cell Line	IC50 (μM)
9b	MCF-7	15.3 ± 1.5
MDA-MB-231		10.2 ± 1.1
9e	MCF-7	5.8 ± 0.6
MDA-MB-231		2.52 ± 0.39
9f	MCF-7	12.1 ± 1.2
MDA-MB-231		8.9 ± 0.9
Doxorubicin	MCF-7	1.8 ± 0.2
MDA-MB-231		2.36 ± 0.2

Data sourced from Abdelrahman et al., 2020.[6][8][9]

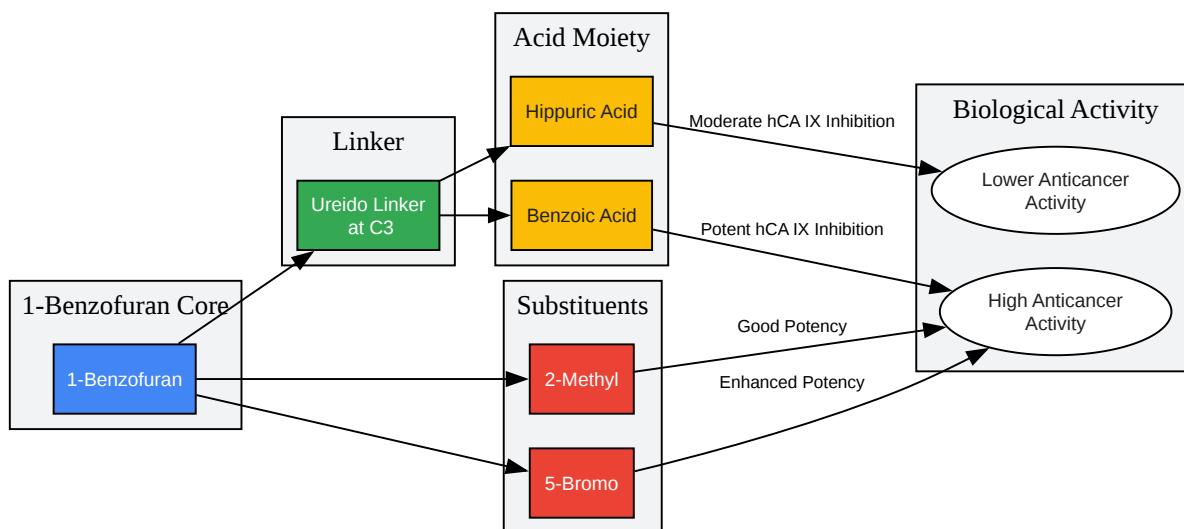
Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for the anticancer activity of these **1-benzofuran-3-carboxylic acid** derivatives:

- Impact of the Acid Moiety: Derivatives with a benzoic acid moiety (compounds 9a-f) consistently showed more potent inhibition of the cancer-associated hCA IX isoform compared to those with a hippuric acid moiety (compounds 11a,b).[8]
- Substitution on the Benzofuran Ring: The presence of a 5-bromo substituent on the benzofuran ring, as in compounds 9e and 9f, generally led to enhanced inhibitory activity against hCA IX and potent antiproliferative effects, particularly against the MDA-MB-231 breast cancer cell line.[6][8][9]
- Isomeric Position of the Benzoic Acid: Among the benzoic acid derivatives, the meta and para isomers (compounds 9b, 9e, and 9f) were found to be the most potent submicromolar inhibitors of hCA IX.[6][8]
- Selective Inhibition: Notably, these compounds displayed a selective inhibitory profile against the cancer-related hCA IX and XII isoforms over the off-target cytosolic isoforms hCA I and II.

[6][8]

The following diagram illustrates the key structural features influencing the anticancer activity of these derivatives.



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Caption: Key structural determinants for the anticancer activity of **1-benzofuran-3-carboxylic acid** derivatives.

Antimicrobial Activity

Halogenated derivatives of **1-benzofuran-3-carboxylic acid** have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and some fungal strains.

Comparative Analysis of Antimicrobial Activity

A study on halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-**1-benzofuran-3-carboxylic acid** revealed their potential as antimicrobial agents.

Compound ID	R1	R2	R3	Staphylococcus aureus	Bacillus subtilis	Candida albicans	Candida parapsilosis
				MIC (µg/mL)	MIC (µg/mL)	MIC (µg/mL)	MIC (µg/mL)
III	Br	H	Br	50	100	100	>200
IV	Br	Br	Br	100	200	>200	>200
VI	Cl	Cl	Cl	100	100	100	100

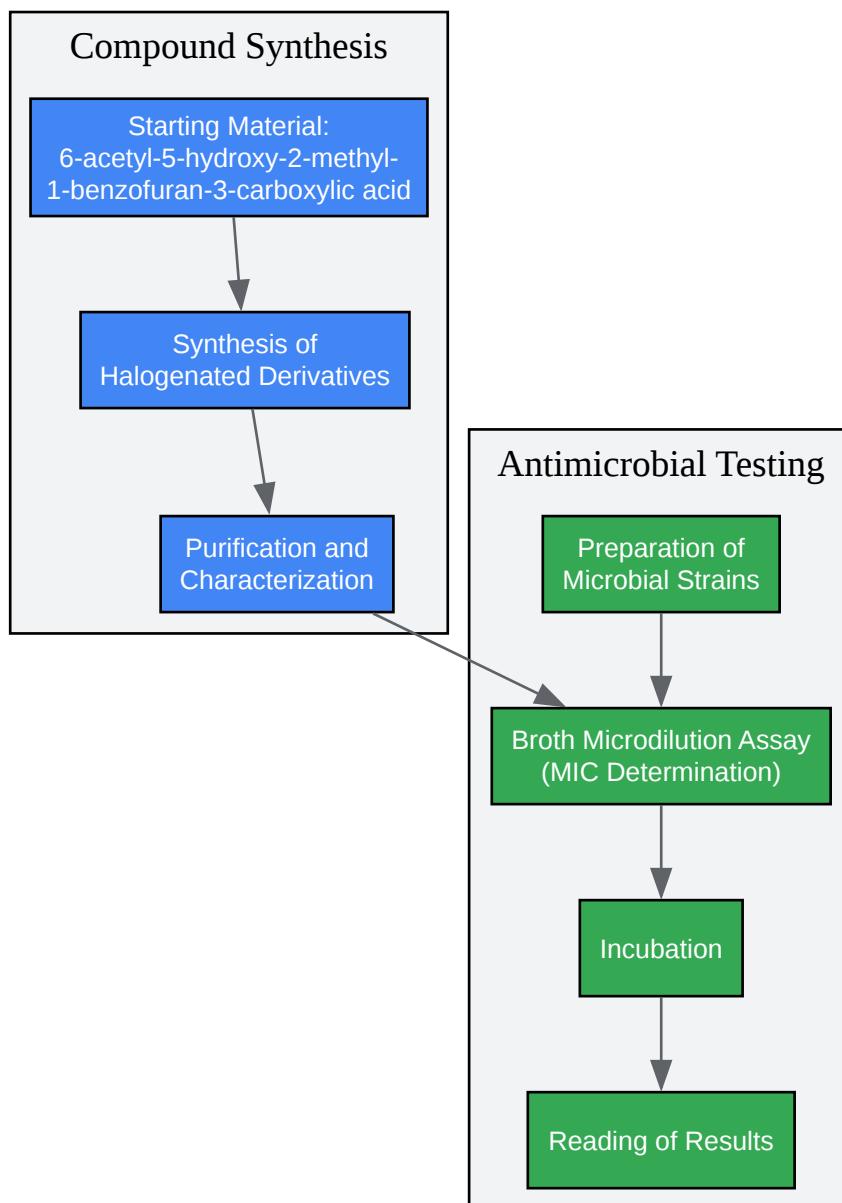
Data sourced from a study on the synthesis and antimicrobial evaluation of 3-benzofurancarboxylic acid derivatives.[\[10\]](#)

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these derivatives appears to be influenced by the nature and position of the halogen substituents:

- Halogenation: The introduction of bromine and chlorine atoms to the benzofuran ring and the acetyl group at C6 is crucial for the observed antimicrobial activity.
- Activity Spectrum: The tested compounds were more effective against Gram-positive bacteria (*Staphylococcus aureus* and *Bacillus subtilis*) than Gram-negative bacteria.
- Antifungal Potential: Compounds III and VI also exhibited antifungal activity against *Candida* species.[\[10\]](#)

The following workflow outlines the general process for evaluating the antimicrobial activity of these compounds.



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Caption: General workflow for the synthesis and antimicrobial evaluation of **1-benzofuran-3-carboxylic acid** derivatives.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII is determined using a stopped-flow instrument for measuring CO₂ hydration activity. The assay

monitors the enzyme-catalyzed hydration of CO₂, and the inhibition constants (Ki) are calculated from the dose-response curves. The method relies on the change in pH, monitored by a colorimetric indicator, as the reaction proceeds.

In Vitro Antiproliferative Assay (SRB Assay)

The antiproliferative activity of the compounds against human cancer cell lines (e.g., MCF-7 and MDA-MB-231) is typically evaluated using the sulforhodamine B (SRB) colorimetric assay.

- Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with SRB dye.
- Measurement: The bound dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method in 96-well microtiter plates.

- Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration.
- Serial Dilutions: The test compounds are serially diluted in the appropriate growth medium in the wells of a microtiter plate.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Conclusion

Derivatives of **1-benzofuran-3-carboxylic acid** represent a versatile and promising scaffold for the development of new therapeutic agents. The structure-activity relationship studies reveal that strategic modifications, such as the introduction of specific acid moieties and halogen substituents, can significantly enhance their anticancer and antimicrobial activities. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and development of next-generation 1-benzofuran-based drugs.

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